(R)-1-(3-Hydroxy-2,4-dioxa-7-aza-3-phosphaoct-1-yl)ethylene dipalmitate P-oxide (R)-1-(3-Hydroxy-2,4-dioxa-7-aza-3-phosphaoct-1-yl)ethylene dipalmitate P-oxide Pe-nme(16:0/16:0), also known as DP(me)pe, belongs to the class of organic compounds known as monomethylphosphatidylethanolamines. These are lipids with a structure containing a glycerol moiety linked at its terminal C3 atom to a N-methylphosphoethanolamine group, and at its C1 and C2 terminal atoms by an acyl group. Thus, pe-nme(16:0/16:0) is considered to be a glycerophosphoethanolamine lipid molecule. Pe-nme(16:0/16:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Pe-nme(16:0/16:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, pe-nme(16:0/16:0) is primarily located in the membrane (predicted from logP) and intracellular membrane.
Brand Name: Vulcanchem
CAS No.: 3930-13-0
VCID: VC0124270
InChI: InChI=1S/C38H76NO8P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-37(40)44-34-36(35-46-48(42,43)45-33-32-39-3)47-38(41)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h36,39H,4-35H2,1-3H3,(H,42,43)
SMILES: CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC)OC(=O)CCCCCCCCCCCCCCC
Molecular Formula: C38H76NO8P
Molecular Weight: 706 g/mol

(R)-1-(3-Hydroxy-2,4-dioxa-7-aza-3-phosphaoct-1-yl)ethylene dipalmitate P-oxide

CAS No.: 3930-13-0

Reference Standards

VCID: VC0124270

Molecular Formula: C38H76NO8P

Molecular Weight: 706 g/mol

(R)-1-(3-Hydroxy-2,4-dioxa-7-aza-3-phosphaoct-1-yl)ethylene dipalmitate P-oxide - 3930-13-0

CAS No. 3930-13-0
Product Name (R)-1-(3-Hydroxy-2,4-dioxa-7-aza-3-phosphaoct-1-yl)ethylene dipalmitate P-oxide
Molecular Formula C38H76NO8P
Molecular Weight 706 g/mol
IUPAC Name [2-hexadecanoyloxy-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxypropyl] hexadecanoate
Standard InChI InChI=1S/C38H76NO8P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-37(40)44-34-36(35-46-48(42,43)45-33-32-39-3)47-38(41)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h36,39H,4-35H2,1-3H3,(H,42,43)
Standard InChIKey QSBINWBNXWAVAK-PSXMRANNSA-N
Isomeric SMILES CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH2+]C)OC(=O)CCCCCCCCCCCCCCC
SMILES CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC)OC(=O)CCCCCCCCCCCCCCC
Canonical SMILES CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH2+]C)OC(=O)CCCCCCCCCCCCCCC
Physical Description Solid
Description Pe-nme(16:0/16:0), also known as DP(me)pe, belongs to the class of organic compounds known as monomethylphosphatidylethanolamines. These are lipids with a structure containing a glycerol moiety linked at its terminal C3 atom to a N-methylphosphoethanolamine group, and at its C1 and C2 terminal atoms by an acyl group. Thus, pe-nme(16:0/16:0) is considered to be a glycerophosphoethanolamine lipid molecule. Pe-nme(16:0/16:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Pe-nme(16:0/16:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, pe-nme(16:0/16:0) is primarily located in the membrane (predicted from logP) and intracellular membrane.
Synonyms 1,2-Dipalmitoyl-sn-glycero-3-phospho-N-monomethylethanolamine; Hexadecanoic Acid (1R)-1-(3-hydroxy-3-oxido-2,4-dioxa-7-aza-3-phosphaoct-1-yl)-1,2-ethanediyl ester; L-1,2-Dipalmitin 2-(Methylamino)ethyl Hydrogen Phosphate; Hexadecanoic Acid (R)-1-(3-H
PubChem Compound 107194
Last Modified Nov 11 2021
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